(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide
Description
(E)-2-(1H-Benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide is a Schiff base derivative combining a benzimidazole core with a 4-bromobenzylidene moiety through an acetohydrazide linker. The benzimidazole scaffold is known for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities . The 4-bromo substitution on the benzylidene group enhances lipophilicity and may influence electronic interactions with biological targets. This compound is synthesized via condensation of 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide with 4-bromobenzaldehyde under acidic conditions, a method consistent with analogous hydrazide derivatives .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O/c17-12-7-5-11(6-8-12)10-18-21-16(22)9-15-19-13-3-1-2-4-14(13)20-15/h1-8,10H,9H2,(H,19,20)(H,21,22)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLXBINVYSBXKB-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)NN=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)N/N=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-bromobenzylidene)acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Acetohydrazide Formation: The benzimidazole derivative is then reacted with acetic anhydride to form the corresponding acetohydrazide.
Bromobenzylidene Introduction: Finally, the acetohydrazide is condensed with 4-bromobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-bromobenzylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide typically involves the reaction of benzimidazole derivatives with appropriate hydrazides and aldehydes under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Numerous studies have reported the anticancer potential of benzimidazole derivatives, including (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide. The compound has shown selective cytotoxicity towards various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | EGFR inhibition leading to apoptosis |
| MDA-MB-231 (breast cancer) | 15.0 | Induction of mitochondrial dysfunction |
| HepG2 (liver cancer) | >100 | Minimal activity observed |
The mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.5 µM |
| Escherichia coli | 2.0 µM |
| Candida albicans | 3.0 µM |
These findings suggest that (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide may be a promising candidate for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various pathogenic fungi. The mechanism may involve disrupting fungal cell wall synthesis or function, thereby inhibiting growth.
Case Studies
- Anticancer Evaluation : A study evaluating the anticancer effects of various benzimidazole derivatives found that compounds similar to (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide exhibited potent activity against multiple cancer cell lines, with some derivatives outperforming traditional chemotherapeutic agents like 5-Fluorouracil .
- Antimicrobial Screening : Research conducted on a series of benzimidazole derivatives revealed that (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide demonstrated significant antimicrobial efficacy, particularly against resistant strains of bacteria, highlighting its potential in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-bromobenzylidene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The bromobenzylidene group can enhance the compound’s binding affinity to specific targets, leading to its biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
α-Glucosidase Inhibition
Ethylthio-benzimidazolyl acetohydrazides with substituents like 2,4-dihydroxy (IC₅₀: 6.10 ± 0.5 μM) and 4-methyl (IC₅₀: 6.84 ± 1.3 μM) demonstrate potent α-glucosidase inhibition compared to acarbose (IC₅₀: 378.2 ± 0.12 μM). The 4-bromo analog is expected to exhibit similar or enhanced activity due to bromine’s electron-withdrawing effects, which may stabilize enzyme interactions .
Antimicrobial Activity
Compounds like N’-(3-chlorobenzylidene)-2-(2-(4-(4-(1-(2-(2-(3-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-2-oxopyrrolidin-1-yl)phenyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide (24d, MIC: 16–32 μg/mL) show moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
Halogenated Benzylidene Derivatives
Kinase Inhibition
Halogenated benzylidene-benzimidazole hybrids, such as (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(4-bromobenzylidene)benzohydrazide (6d), are designed as multi-kinase inhibitors. While specific activity data for the target compound is unavailable, structural analogs with bromo substituents show enhanced binding to kinase active sites due to halogen bonding .
Spectral and Physical Properties
- Melting Points: Bromo-substituted analogs like (E)-N-(4-Bromobenzylidene)-2-[(4-methoxyphenyl)amino]acetohydrazide (3i, m.p. 177–179°C) have lower melting points compared to fluorinated derivatives (e.g., 24c, m.p. 268–269°C) , likely due to reduced hydrogen bonding.
- Spectral Data : The target compound’s ¹H-NMR would feature peaks for the benzimidazole protons (δ 7.20–8.00), an imine proton (N=CH, δ ~8.3–8.5), and NH signals (δ ~11.8–12.0), consistent with analogs like 24a .
Heterocyclic Core Modifications
Benzimidazole vs. Benzotriazole
Benzimidazole derivatives generally show higher antimicrobial activity due to improved π-π stacking .
Thioether Linkages
Compounds like 2-((1H-benzo[d]imidazol-2-yl)thio)-N’-benzylideneacetohydrazide (8a, ) incorporate a sulfur atom, enhancing antibacterial potency (MIC: 8–16 μg/mL) compared to oxygen-based linkers. The target compound’s acetohydrazide linker may prioritize hydrogen bonding over lipophilicity .
Biological Activity
The compound (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide is a member of the benzimidazole-based derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data tables and research findings.
Synthesis and Characterization
The synthesis of benzimidazole derivatives typically involves multi-step reactions that yield high product purity. For instance, the synthesis of related compounds has been shown to yield product yields ranging from 53% to 97% through various synthetic routes, emphasizing the feasibility of producing these compounds for biological evaluation .
Table 1: Synthesis Overview of Benzimidazole Derivatives
| Compound | Synthesis Method | Yield (%) | Reference |
|---|---|---|---|
| 6c | Multi-step synthesis | 53-97 | |
| 6h | Multi-step synthesis | 70-80 | |
| 6i | Multi-step synthesis | 60-85 |
Anticancer Properties
Recent studies have demonstrated that compounds similar to (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide exhibit significant cytotoxic effects against various cancer cell lines. For example, several derivatives have shown half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against different cancer cell lines, indicating potent anticancer activity .
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Compounds have been shown to increase levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes programmed cell death in cancer cells .
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in specific phases, thereby inhibiting cancer cell proliferation .
- Tyrosine Kinase Inhibition : The compounds act as inhibitors of key kinases involved in cancer progression, including EGFR and mTOR, which are critical targets in cancer therapy .
Table 2: Biological Activity Data for Related Compounds
| Compound ID | IC50 (μM) | Target Kinase(s) | Mechanism |
|---|---|---|---|
| 6h | 7.82 | EGFR, HER2 | Apoptosis induction |
| 6i | 21.48 | mTOR | Cell cycle arrest |
| 4c | 0.002 | BRAF V600E | Dual inhibition |
Case Study 1: Compound 6h
In a study focusing on compound 6h , researchers found that it exhibited potent inhibitory activity against AURKC and demonstrated significant anticancer effects in HepG2 liver cancer cells. The molecular docking studies revealed multiple binding interactions with target enzymes, suggesting a robust mechanism for its anticancer activity .
Case Study 2: Compound 4c
Compound 4c was evaluated for its dual inhibitory effects on EGFR and BRAF V600E. The results indicated a significant reduction in cellular proliferation and enhanced apoptosis markers, establishing it as a promising candidate for further development in targeted cancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
